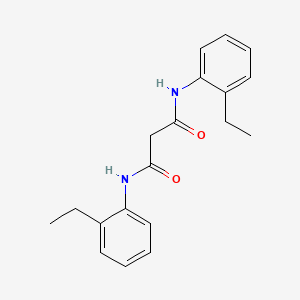![molecular formula C16H21NO4 B14160314 7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane CAS No. 696649-64-6](/img/structure/B14160314.png)
7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane is an organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of nitro and phenyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with appropriate nitro and phenyl substituents under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the temperature is maintained to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The use of catalysts and specific reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
7,9-Dimethyl-1,4-dioxaspiro[4.5]decane: Lacks the nitro and phenyl groups, making it less reactive in certain chemical reactions.
8-Hydroxy-7,9-dimethyl-1,4-dioxaspiro[4.5]decane: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and reactivity.
Uniqueness
7,7-Dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4
Propiedades
Número CAS |
696649-64-6 |
|---|---|
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
7,7-dimethyl-8-nitro-9-phenyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C16H21NO4/c1-15(2)11-16(20-8-9-21-16)10-13(14(15)17(18)19)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 |
Clave InChI |
FDWSIGVFIJBHBE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CC(C1[N+](=O)[O-])C3=CC=CC=C3)OCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
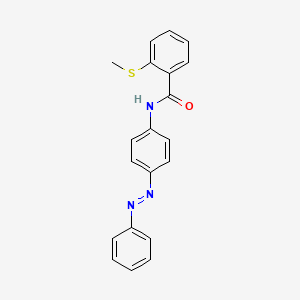
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
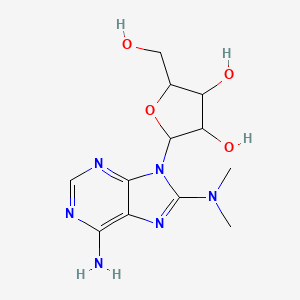

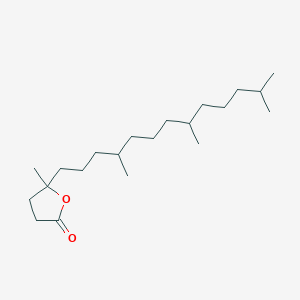
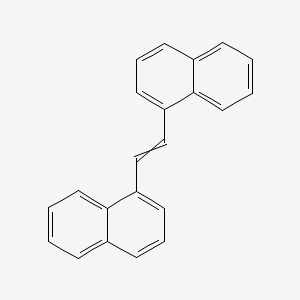

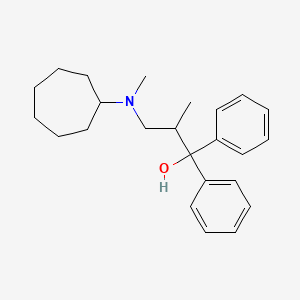
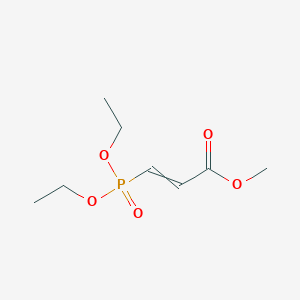
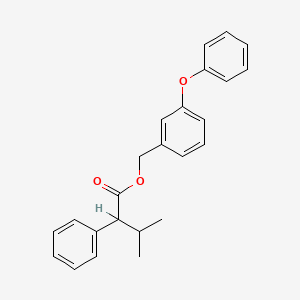
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]prop-2-enamide](/img/structure/B14160309.png)
